3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-13(18-6-5-10(7-18)14-16-9-22-17-14)8-19-11-3-1-2-4-12(11)23-15(19)21/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMNSNHXNSBGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]oxazol-2(3H)-one Derivatives
The benzo[d]oxazol-2(3H)-one scaffold serves as the foundational building block. Bromination at the 6-position is critical for subsequent functionalization.
Bromination of Benzo[d]oxazol-2(3H)-one
Bromination proceeds via electrophilic aromatic substitution. Two primary methods are documented:
Bromine in Acetic Acid
Dissolving benzo[d]oxazol-2(3H)-one (5.00 g, 37.00 mmol) in acetic acid (50 mL) and adding bromine (1.9 mL, 37.0 mmol) dropwise at 20°C for 4 hours yields 6-bromo-benzo[d]oxazol-2(3H)-one in 94% yield. The product precipitates upon ice quenching and is purified via filtration (m.p. 191.6–192.3°C). NMR and LCMS data confirm regioselectivity:
- 1H NMR (DMSO-d6) : δ 11.81 (s, 1H), 7.57 (dd, J = 1.9 Hz, 1H), 7.30 (dd, J = 8.3 Hz, 1H), 7.04 (dd, J = 8.3 Hz, 1H).
- LCMS : m/z 211.8/213.8 [M−H]⁻.
N-Bromosuccinimide (NBS) in Acetic Acid
NBS (26.6 g, 0.15 mol) reacts with benzo[d]oxazol-2(3H)-one (20.0 g, 0.15 mol) in glacial acetic acid (220 mL) at room temperature for 72 hours, yielding 70% 6-bromo derivative after recrystallization (EtOH). This method minimizes over-bromination risks.
Synthesis of 3-(1,2,4-Oxadiazol-3-yl)pyrrolidine
The pyrrolidine-oxadiazole fragment requires sequential heterocyclization and functionalization.
Coupling Strategies for Fragment Assembly
The 2-oxoethyl linker bridges the brominated benzoxazolone and pyrrolidine-oxadiazole moieties.
Nucleophilic Substitution
6-Bromo-benzo[d]oxazol-2(3H)-one (1.0 eq) reacts with 2-oxoethyl-pyrrolidine-oxadiazole (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours, employing potassium carbonate (2.0 eq) as base. The reaction proceeds via SNAr mechanism, yielding the coupled product in 62% yield after HPLC purification.
Reductive Amination
Alternative routes involve condensing 2-oxoethylamine with pyrrolidine-oxadiazole under reducing conditions (NaBH3CN, MeOH), followed by coupling to the benzoxazolone core via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine). This method achieves 58% overall yield but requires strict anhydrous conditions.
Analytical Characterization
Critical spectroscopic data validate structural integrity:
Reaction Optimization and Challenges
Solvent and Temperature Effects
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bromine/Acetic Acid | 94 | >98 | High efficiency, short reaction |
| NBS/Acetic Acid | 70 | 95 | Controlled selectivity |
| Nucleophilic Substitution | 62 | 97 | Scalable, minimal side products |
| Reductive Amination | 58 | 93 | Flexible for analogs |
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with different properties .
Scientific Research Applications
3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,2-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene
- 3-aminoisoxazoles
- 1,2,4-oxadiazol-3-amines .
Uniqueness
What sets 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in various fields of biological research. Its structure, which includes a benzo[d]oxazole moiety and a 1,2,4-oxadiazole unit, suggests potential applications in pharmacology, particularly as an anti-inflammatory agent and for other therapeutic uses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 312.32 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. The oxadiazole and pyrrolidine rings are known to enhance bioactivity by facilitating interactions with specific receptors or enzymes.
Anti-inflammatory Properties
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anti-inflammatory properties. For instance, a series of oxadiazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The compound demonstrated selective inhibition of COX-II with an IC50 value indicating strong anti-inflammatory potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of similar pyrrolidine derivatives. In vitro tests revealed that certain pyrrolidine-based compounds exhibited notable antibacterial and antifungal activities against various pathogens. This suggests that the target compound may possess similar antimicrobial effects due to its structural components .
GPBAR1 Agonist Activity
The compound has been explored as a potential agonist for the G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation and inflammatory responses. Studies have shown that derivatives with similar scaffolds can selectively activate GPBAR1, leading to beneficial metabolic effects such as improved insulin sensitivity and reduced inflammation .
In Vivo Studies
In vivo studies have demonstrated the efficacy of oxadiazole derivatives in reducing inflammation in animal models. For example, one study reported a significant reduction in edema in rats treated with an oxadiazole derivative similar to our target compound, showcasing its potential as a therapeutic agent for inflammatory diseases .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.32 g/mol |
| Anti-inflammatory Activity | Selective COX-II inhibition (IC50 comparable to Celecoxib) |
| Antimicrobial Activity | Effective against various bacterial strains |
| GPBAR1 Agonist Activity | Promotes metabolic benefits via receptor activation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and how can its purity be validated?
- Synthesis : The compound can be synthesized via multi-step procedures involving coupling reactions. For example, similar benzoxazolone derivatives were prepared using General Procedure D, which involves coupling a pyrrolidine-oxadiazole intermediate with a benzo[d]oxazolone scaffold via a ketone linker. Typical yields range from 51% to 53% .
- Validation : Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic pyrrolidine and oxadiazole proton signals) and high-resolution mass spectrometry (HRMS) to verify molecular weight and elemental composition (e.g., C, H, N percentages) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- ¹H NMR resolves signals for the pyrrolidine ring (δ 1.8–3.5 ppm), oxadiazole protons (δ 8.0–8.5 ppm), and the benzoxazolone moiety (δ 6.8–7.5 ppm).
- ¹³C NMR confirms carbonyl groups (e.g., ketone at ~200 ppm, oxadiazole carbons at ~160–170 ppm).
- HRMS ensures molecular formula accuracy (e.g., calculated vs. observed mass within 2 ppm error) .
Q. How can researchers optimize reaction conditions to improve synthetic yields?
- Methodology : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, adjusting reaction time and stoichiometry in analogous syntheses increased yields from ~50% to >70% .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If antibacterial assays show conflicting results (e.g., MIC values varying by >10 µg/mL), validate protocols using standardized strains (e.g., S. aureus ATCC 25923) and replicate under controlled conditions (pH, incubation time). Cross-reference with structural analogs (e.g., benzothiazolone derivatives) to identify activity trends .
Q. How can computational modeling predict this compound’s binding affinity to target enzymes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against enzymes like bacterial DNA gyrase or fungal CYP51. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (e.g., Kd values) .
Q. What are the challenges in analyzing stereochemical outcomes during synthesis?
- Challenge : The pyrrolidine ring may adopt multiple conformations, complicating NMR interpretation.
- Solution : Use 2D NOESY to detect spatial proximity of protons or X-ray crystallography (as done for related 1,2-benzisothiazolones) to resolve absolute configuration .
Q. How do structural modifications (e.g., substituent variations) impact pharmacokinetic properties?
- Example : Replacing the oxadiazole with a triazole ring in analogs reduced metabolic stability in liver microsomes (t½ decreased from 120 to 40 min). Use HPLC-MS to track metabolite formation and identify vulnerable sites (e.g., oxadiazole hydrolysis) .
Q. What experimental designs validate the compound’s mechanism of action in cellular assays?
- Approach : Combine gene knockout studies (e.g., CRISPR-Cas9 targeting putative enzyme targets) with transcriptomic profiling (RNA-seq) to correlate cellular responses with molecular pathways. For example, upregulation of oxidative stress genes may indicate ROS-mediated toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
